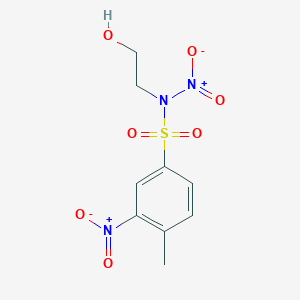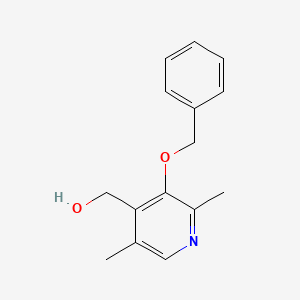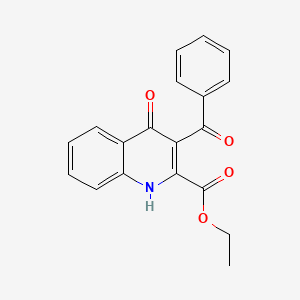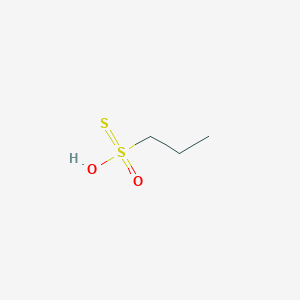
Propane-1-sulfonothioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1-sulfonothioic O-acid is an organic compound characterized by the presence of a sulfonothioic acid group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane-1-sulfonothioic O-acid typically involves the oxidation of propan-1-ol. One common method is the oxidation of propan-1-ol using acidified potassium dichromate (VI) solution. The reaction is carried out in a reflux apparatus, where propan-1-ol is slowly added to the oxidizing agent, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques, such as chemical looping approaches. For instance, the selective formation of propan-1-ol from propylene using silver- and gold-based catalysts on SrFeO3-δ perovskite supports has been investigated . This method allows for efficient production with high selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions: Propane-1-sulfonothioic O-acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of propan-1-ol to propanoic acid involves the formation of intermediate compounds such as propanal .
Common Reagents and Conditions: Common reagents used in these reactions include acidified potassium dichromate (VI) for oxidation and various catalysts for selective oxidation processes. Reaction conditions often involve controlled temperatures and the use of reflux apparatus to ensure complete conversion of reactants.
Major Products Formed: The major products formed from these reactions include propanal, propanoic acid, and other oxygenated derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Propane-1-sulfonothioic O-acid has several scientific research applications. It has been used as a catalyst in the synthesis of complex organic compounds. For instance, 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles has been used as an efficient catalyst for one-pot synthesis of dihydrotetrazolo derivatives . This highlights its potential in catalysis and organic synthesis.
Mechanism of Action
The mechanism of action of Propane-1-sulfonothioic O-acid involves its interaction with molecular targets and pathways. The sulfonothioic acid group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propane-1-sulfonothioic O-acid include other sulfonothioic acids and their derivatives. For example, 3-(propylthio)propane-1-sulfonic acid shares structural similarities and exhibits similar catalytic properties .
Uniqueness: this compound is unique due to its specific structure and reactivity Its ability to act as a catalyst in various organic reactions sets it apart from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and reactivity make it a valuable compound for research and development in chemistry, biology, and industry.
Properties
CAS No. |
61145-87-7 |
|---|---|
Molecular Formula |
C3H8O2S2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
hydroxy-oxo-propyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O2S2/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) |
InChI Key |
MNTXWEUAWXSXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


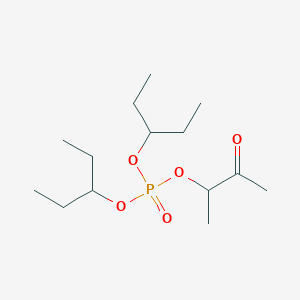

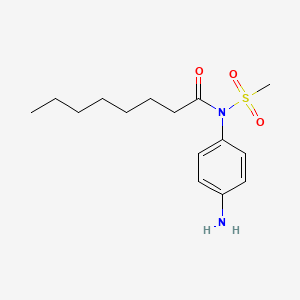

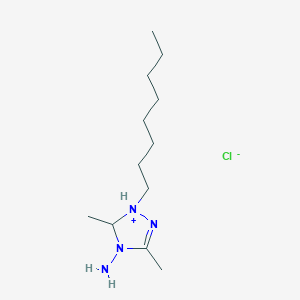

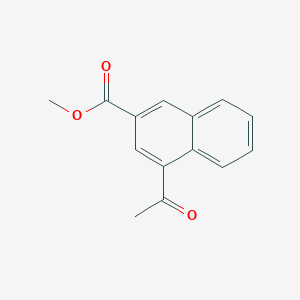
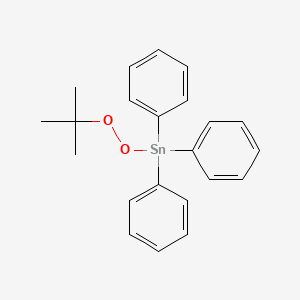
![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
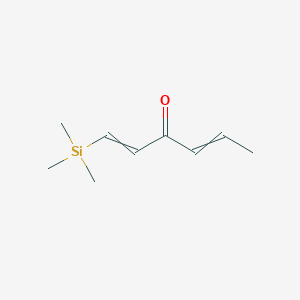
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
